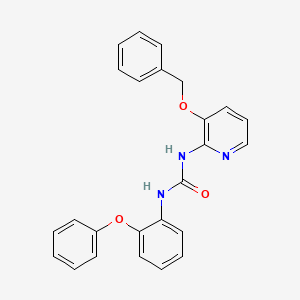
1-(2-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea, also known as PPMP, is a chemical compound that has been studied for its potential use in scientific research. PPMP is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Applications De Recherche Scientifique
Urease Inhibitors for Medical and Agricultural Applications
Urease inhibitors have significant potential in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. These inhibitors, including various urea derivatives, offer a promising route for developing new therapeutics. Acetohydroxamic acid, a urea derivative, is already used clinically but has severe side effects, highlighting the need for novel inhibitors with improved safety profiles (Kosikowska & Berlicki, 2011).
Urea Biosensors
Advancements in biosensors for detecting urea concentrations are crucial for diagnosing and managing diseases related to nitrogen metabolism imbalances, such as renal failure and hepatic disorders. Urea biosensors utilize urease as a bioreceptor element, with recent studies focusing on enhancing enzyme stability through various materials, including nanoparticles and conducting polymers (Botewad et al., 2021).
Fertilizer Efficiency and Environmental Impact
Research on urea-based fertilizers has identified the critical role of urease inhibitors in reducing nitrogen loss through volatilization. This not only improves the agronomic efficiency of urea fertilizers but also mitigates environmental pollution. Effective urease inhibitors can significantly enhance the nitrogen-use efficiency of urea-based fertilizers, with implications for both agricultural productivity and environmental conservation (Bremner, 1995).
Urea in Drug Design
The unique hydrogen bonding capabilities of ureas make them an essential functional group in drug design. Various urea derivatives modulate the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules, playing critical roles in targeting a broad range of biological pathways. This research area confirms the importance of urea motifs in medicinal chemistry, stimulating their continued use and exploration in developing new therapeutic agents (Jagtap et al., 2017).
Propriétés
IUPAC Name |
1-(2-phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c29-25(27-21-14-7-8-15-22(21)31-20-12-5-2-6-13-20)28-24-23(16-9-17-26-24)30-18-19-10-3-1-4-11-19/h1-17H,18H2,(H2,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEQMDAOPWBAPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

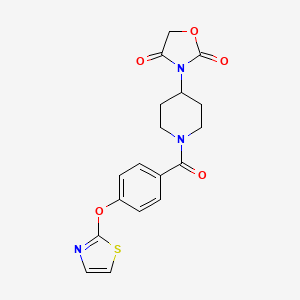
![1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2535078.png)
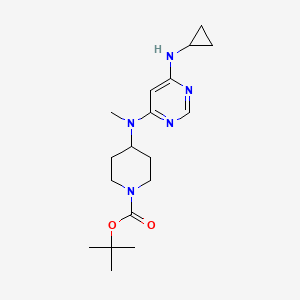
![1-(1,3-Benzodioxol-5-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2535082.png)
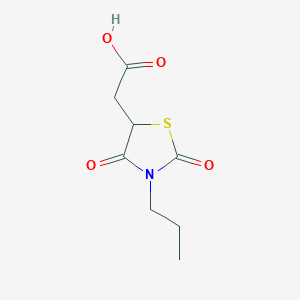
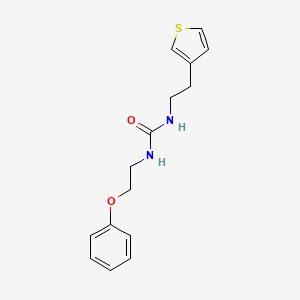
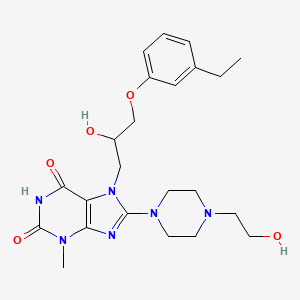
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2535088.png)
![7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2535089.png)
![[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 5-bromofuran-2-carboxylate](/img/structure/B2535090.png)
![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-6-ethyl-2H-chromen-2-one](/img/structure/B2535093.png)
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methoxybenzyl)thiophene-2-carboxamide](/img/structure/B2535096.png)
![(3-Benzothiazol-2-ylthio-4-hydroxyphenyl)[(4-methylphenyl)sulfonyl]amine](/img/structure/B2535097.png)
